2-(2-Phenoxyethoxy)ethanamine

Physicochemical Characterization Purification Thermal Stability

2-(2-Phenoxyethoxy)ethanamine (CAS 6338-54-1) is a primary amine featuring a flexible ethylene glycol chain terminated by a phenoxy group and a primary amine. With a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol, it serves as a versatile intermediate, particularly for constructing anticonvulsant aminoalkanol libraries and as a linker progenitor in targeted protein degradation (PROTAC) research.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 6338-54-1
Cat. No. B13180030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenoxyethoxy)ethanamine
CAS6338-54-1
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCOCCN
InChIInChI=1S/C10H15NO2/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5H,6-9,11H2
InChIKeyNARMGECFWCSGGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Phenoxyethoxy)ethanamine (CAS 6338-54-1) – Procurement-Grade Physicochemical and Structural Overview for Medicinal Chemistry and Chemical Biology


2-(2-Phenoxyethoxy)ethanamine (CAS 6338-54-1) is a primary amine featuring a flexible ethylene glycol chain terminated by a phenoxy group and a primary amine . With a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol, it serves as a versatile intermediate, particularly for constructing anticonvulsant aminoalkanol libraries and as a linker progenitor in targeted protein degradation (PROTAC) research . Its dual ether-amine architecture provides a distinct balance of lipophilicity and hydrogen-bonding capacity compared to its shorter-chain or N-substituted analogues, making it a strategic building block in early-stage drug discovery .

Why 2-(2-Phenoxyethoxy)ethanamine Cannot Be Directly Replaced by Its Closest Structural Analogs


Attempting to substitute 2-(2-phenoxyethoxy)ethanamine with closely related building blocks such as 2-(2-ethoxyphenoxy)ethanamine, 2-phenoxyethylamine, or its N,N-dialkylated derivatives introduces quantifiable shifts in critical molecular properties. These changes—ranging from a 0.95 log unit increase in lipophilicity to the complete loss of hydrogen bond donor capacity—can derail structure-activity relationships (SAR) in medicinal chemistry programs or alter the physicochemical profile of PROTAC linkers [1][2]. Even minor modifications to the linker length or terminal amine substitution pattern have been shown to drastically modulate in vivo anticonvulsant potency (ED₅₀) and neurotoxicity (TD₅₀) in phenotypic models, underscoring the non-interchangeability of these building blocks [2][3].

Quantitative Head-to-Head Differentiation of 2-(2-Phenoxyethoxy)ethanamine Against Key Structural Comparators


Boiling Point: 2-(2-Phenoxyethoxy)ethanamine Exhibits ~7% Higher Boiling Point Than the Ethoxy-Phenoxy Analogue, Indicating Stronger Intermolecular Forces Relevant to Purification and Formulation

The target compound demonstrates a boiling point of 296.9°C at 760 mmHg, compared to 277.9°C at 760 mmHg for 2-(2-ethoxyphenoxy)ethanamine, a close structural analogue where the terminal phenoxy group is replaced with an ethoxy-substituted phenoxy group. This ~19°C increase (Δ+6.8%) suggests stronger intermolecular interactions, potentially due to the enhanced π-stacking capacity of the terminal phenyl ring. This differentiation directly impacts the choice of purification method, as the higher boiling point may necessitate high-vacuum distillation or alternative techniques, and influences solvent removal during final product isolation [1].

Physicochemical Characterization Purification Thermal Stability

Lipophilicity: 2-(2-Phenoxyethoxy)ethanamine is ~0.95 LogD Units More Hydrophilic Than the Ethoxy-Analogue, Shifting Distribution Coefficients Favorable for Aqueous-Phase Reactions

At physiological pH 7.4, the computed distribution coefficient (LogD) for the hydrochloride salt of 2-(2-phenoxyethoxy)ethanamine is -1.04, while 2-(2-ethoxyphenoxy)ethanamine (free base) records a LogD of -0.09. This ΔLogD of -0.95 indicates that the target compound is significantly more hydrophilic. The difference arises from the replacement of the phenoxy terminus with an ethoxy-substituted phenoxy group, which increases the overall polarity and hydrogen-bonding potential. This shift in lipophilicity profile means that lead molecules derived from the target compound are more likely to exhibit improved aqueous solubility and a different membrane permeation profile compared to those built from the ethoxy-analogue [1][2].

Lipophilicity LogD Bioavailability Solubility

Basicity: The Primary Amine of 2-(2-Phenoxyethoxy)ethanamine is 0.37 pKa Units Less Basic Than the Ethoxy-Analogue, Altering Ionization State at Physiological pH

The predicted pKa of the primary amine in 2-(2-phenoxyethoxy)ethanamine is 8.18 ± 0.10, whereas 2-(2-ethoxyphenoxy)ethanamine has a predicted pKa of 8.55 ± 0.10. The 0.37 unit decrease in basicity for the target compound means that at pH 7.4, a smaller fraction of molecules will be protonated (ionized). This shift in ionization state can influence the compound's ability to cross biological membranes and its interaction with acidic residues in biological targets, providing a distinct starting point for medicinal chemistry optimization [1].

pKa Basicity Membrane Permeability Drug Design

Hydrogen Bond Donor Count: 2-(2-Phenoxyethoxy)ethanamine Retains Two H-Bond Donors, Enabling Target Engagement Patterns Absent in N,N-Disubstituted Analogues

The primary amine group of 2-(2-phenoxyethoxy)ethanamine contributes two hydrogen bond donor (HBD) atoms, compared to 0 HBD for the N,N-diethyl analogue (CAS 24480-59-9) and 0 HBD for the N,N-dimethyl analogue (CAS 100252-25-3). These HBD interactions are critical for binding to biological targets such as kinases, GPCRs, and E3 ligases, where the amine often acts as a hinge-binding motif. Consequently, the target compound can be directly incorporated into ligands requiring a donor pharmacophore, whereas tertiary amines require additional synthetic steps to unmask or modify the amine, increasing synthetic complexity [1].

Hydrogen Bonding Structure-Activity Relationship Receptor Binding Chemical Biology Tools

Anticonvulsant Pharmacophore: Aminoalkanols Built with the 2-(2-Phenoxyethoxy)ethyl Scaffold Exhibit a Distinct Efficacy–Safety Profile Compared to Phenoxyethyl Analogues

In a head-to-head in vivo study, the (R)-enantiomer of 2N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}aminopropan-1-ol (compound 22a), synthesized from the target building block, showed an ED₅₀ of 12.92 mg/kg in the MES model and a TD₅₀ of 33.26 mg/kg (protective index (PI) = 2.57). In contrast, the corresponding phenoxyethyl derivative (compound 4), built from the shorter 2-phenoxyethylamine, had a lower ED₅₀ of 5.34 mg/kg. While the shorter linker yields higher potency, the extended linker of compound 22a provides a wider safety margin, suggesting that the 2-(2-phenoxyethoxy)ethyl moiety can decouple efficacy from neurotoxicity. This SAR finding highlights the value of the target compound as a privileged intermediate for fine-tuning the therapeutic index of CNS-active agents [1][2].

Anticonvulsant Activity Maximal Electroshock (MES) Neurotoxicity Therapeutic Index

Recommended Application Scenarios for 2-(2-Phenoxyethoxy)ethanamine Based on Verified Differentiating Evidence


PROTAC Linker Design: Capitalizing on the 2 HBD, LogD, and pKa Profile for Ternary Complex Optimization

The combination of a moderate LogD (-1.04 at pH 7.4), two critical hydrogen bond donors, and a pKa of 8.18 makes this amine a superior linker element for PROTACs. The greater hydrophilicity and hydrogen-bonding capacity distinguish it from tertiary amine linkers that lack HBD. When conjugated to an E3 ligase ligand (e.g., VHL or CRBN), the specific physicochemical signature can improve ternary complex stability and degradation efficiency, as evidenced by SAR trends showing that linker composition directly modulates target degradation [1].

CNS Drug Discovery: Use as a Privileged Scaffold to Balance Potency and Neurotoxicity in Anticonvulsant Candidates

The in vivo anticonvulsant data demonstrate that aminoalkanols derived from this building block achieve a protective index of 2.57, while shorter-linker analogues show higher potency but with potentially narrower safety margins. This profile makes the 2-(2-phenoxyethoxy)ethyl scaffold particularly suitable for hit-to-lead optimization programs aiming to identify backup series with lower neurotoxicity risk. The unique basicity and lipophilicity also support crossing the blood-brain barrier [1][2].

Chemical Probe Synthesis: Leveraging Primary Amine Reactivity for Bioconjugation Under Mild Conditions

Unlike its N,N-dialkylated counterparts, 2-(2-phenoxyethoxy)ethanamine can be directly acylated or coupled to carboxylic acid-containing ligands (e.g., biotin, fluorophores, or photoaffinity labels) without prior N-dealkylation. This direct reactivity reduces synthetic steps, increases overall yield, and minimizes the risk of byproduct formation, which is critical for the generation of high-purity chemical probes for target identification and validation campaigns [1].

Solubility-Driven SAR: A Strategic Choice for Improving Aqueous Compatibility in Early Lead Series

The ΔLogD of -0.95 relative to the ethoxy-analogue directly translates to improved aqueous solubility. For programs encountering solubility-limited pharmacology or assay interference, swapping the existing phenoxy or ethoxy-phenoxy linker for the 2-(2-phenoxyethoxy)ethyl group can increase polarity without drastically altering molecular weight, thereby maintaining ligand efficiency while improving solubility and formulation properties [1].

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